An In-depth Technical Guide to 5-Ethylcyclohexane-1,3-dione Hydrate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Ethylcyclohexane-1,3-dione Hydrate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylcyclohexane-1,3-dione, a member of the versatile class of cyclic β-diketones, serves as a valuable scaffold in synthetic organic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of 5-Ethylcyclohexane-1,3-dione and its hydrate form. Particular emphasis is placed on its keto-enol tautomerism, a key feature influencing its reactivity, and its utility as a precursor for a diverse range of biologically active molecules. This document is intended to be a resource for researchers and drug development professionals interested in leveraging the unique chemical attributes of this compound for the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold
Cyclohexane-1,3-dione and its derivatives are a cornerstone in organic synthesis, renowned for their utility as building blocks for a plethora of complex molecules, including natural products and pharmaceuticals.[1] The presence of two carbonyl groups separated by a methylene group imparts unique reactivity, most notably the acidity of the α-protons and the propensity to exist in a tautomeric equilibrium between the diketo and enol forms.[2] This reactivity has been exploited in a wide array of carbon-carbon bond-forming reactions, making these compounds indispensable in the synthetic chemist's toolbox.
From a medicinal chemistry perspective, the cyclohexane-1,3-dione moiety is a "privileged scaffold," appearing in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 5-substituted derivatives, such as 5-Ethylcyclohexane-1,3-dione, offer a strategic point for structural modification to modulate pharmacokinetic and pharmacodynamic properties.[5] This guide focuses specifically on the 5-ethyl derivative, providing a detailed exploration of its chemical landscape.
Physicochemical Properties and Structural Features
5-Ethylcyclohexane-1,3-dione hydrate is a solid at room temperature. The presence of the ethyl group lends a degree of lipophilicity to the molecule, while the dicarbonyl moiety provides sites for hydrogen bonding, influencing its solubility and crystal packing.[5] The hydrate form indicates the incorporation of water molecules into the crystal lattice, which can affect its stability and handling properties.[6]
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [5] |
| Molecular Weight | 158.19 g/mol | [5] |
| Appearance | Beige Solid | [6] |
| Melting Point | 58-60 °C | [7] |
| CAS Number | 57641-76-6 | [5] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H"]; H2O [label="• H₂O", fontcolor="#4285F4"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="-1.74,0.8!"]; O2 [pos="1.74,0.8!"]; C7 [pos="0,-2!"]; C8 [pos="0.87,-2.5!"]; H1 [pos="-0.5,-1.3!"]; H2O [pos="2, -1!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- O1 [style=double]; C6 -- O2 [style=double]; C4 -- C7; C7 -- C8; C4 -- H1; }
Figure 1: Structure of 5-Ethylcyclohexane-1,3-dione hydrate.
Synthesis of 5-Ethylcyclohexane-1,3-dione Hydrate
Figure 2: Proposed synthetic workflow for 5-Ethylcyclohexane-1,3-dione hydrate.
Detailed Experimental Protocol (Adapted from Dimedone Synthesis)
Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Sodium ethoxide is a strong base and corrosive. Diethyl malonate and 3-penten-2-one are irritants.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with absolute ethanol.
-
Base Preparation: Sodium metal is added portion-wise to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Michael Addition: After the complete dissolution of sodium, diethyl malonate is added, followed by the dropwise addition of 3-penten-2-one. The reaction mixture is then refluxed for several hours to ensure the completion of the Michael addition.
-
Dieckmann Condensation and Saponification: A concentrated aqueous solution of potassium hydroxide is added, and the mixture is refluxed for an extended period. This promotes the intramolecular Dieckmann condensation, followed by the hydrolysis of the resulting β-keto ester and the malonic ester moiety.
-
Decarboxylation and Isolation: The reaction mixture is cooled and acidified with hydrochloric acid. This step neutralizes the excess base and catalyzes the decarboxylation of the intermediate carboxylic acid. The product, 5-Ethylcyclohexane-1,3-dione, often precipitates from the acidic solution upon cooling.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the hydrate form.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5-Ethylcyclohexane-1,3-dione hydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and for studying the keto-enol tautomerism. Due to the tautomerism, the NMR spectra can be complex, showing signals for both the keto and enol forms. The ratio of these forms can be determined by integrating the respective signals.[8][11]
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for 5-Ethylcyclohexane-1,3-dione (Based on analogous structures)
| Protons | Keto Form (ppm) | Enol Form (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.0 | ~1.0 | t |
| CH₂ (ethyl) | ~1.5 | ~1.5 | q |
| CH₂ (C4, C6) | ~2.4 | ~2.3 | m |
| CH (C5) | ~2.1 | ~2.0 | m |
| CH₂ (C2) | ~3.5 | - | s |
| =CH (enol) | - | ~5.5 | s |
| OH (enol) | - | ~11-13 | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Ethylcyclohexane-1,3-dione (Based on analogous structures)
| Carbon | Keto Form (ppm) | Enol Form (ppm) |
| CH₃ (ethyl) | ~12 | ~12 |
| CH₂ (ethyl) | ~28 | ~28 |
| C5 | ~35 | ~34 |
| C4, C6 | ~48 | ~45 |
| C2 | ~58 | ~100 |
| C1, C3 | ~205 | ~195 (C=O), ~190 (=C-OH) |
Infrared (IR) Spectroscopy
The IR spectrum of 5-Ethylcyclohexane-1,3-dione hydrate will exhibit characteristic absorption bands for the functional groups present. The presence of both keto and enol forms will be reflected in the spectrum.
Table 4: Key IR Absorption Bands for 5-Ethylcyclohexane-1,3-dione Hydrate
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H (hydrate) | Stretching |
| ~3000-2800 | C-H (alkyl) | Stretching |
| ~1715 | C=O (keto) | Stretching |
| ~1610 | C=O (enol, H-bonded) | Stretching |
| ~1580 | C=C (enol) | Stretching |
Keto-Enol Tautomerism: A Fundamental Property
A defining characteristic of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in equilibrium.[12] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[11] In the solid state, dimedone, a close analog, exists predominantly in the enol form, stabilized by intermolecular hydrogen bonding.[4] In solution, the enol form is often favored in non-polar solvents due to the formation of a stable, intramolecularly hydrogen-bonded six-membered ring. In polar, protic solvents, the keto form may be more prevalent as the solvent can disrupt the intramolecular hydrogen bonding of the enol.[8]
Figure 3: Keto-enol tautomerism of 5-Ethylcyclohexane-1,3-dione. (Note: Image placeholders would be replaced with actual chemical structures in a final document)
The acidic protons on the C2 methylene group of the keto form are readily abstracted by a base to form a resonance-stabilized enolate ion. This enolate is the key reactive intermediate in many of the reactions of cyclohexane-1,3-diones.[13]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-Ethylcyclohexane-1,3-dione stems from the reactivity of its enol and enolate forms.
Reactions at the α-Carbon: The Enolate as a Nucleophile
The enolate of 5-Ethylcyclohexane-1,3-dione is a soft nucleophile and readily participates in a variety of reactions with electrophiles.
-
Alkylation: Reaction with alkyl halides introduces a substituent at the C2 position.
-
Acylation: Reaction with acyl chlorides or anhydrides yields 2-acyl-1,3-diones.[5]
-
Michael Addition: As a Michael donor, the enolate adds to α,β-unsaturated carbonyl compounds.
-
Knoevenagel Condensation: Condensation with aldehydes or ketones, often catalyzed by a weak base, leads to the formation of α,β-unsaturated products.[12]
Figure 4: Generalized scheme of the Knoevenagel condensation.
Reactions of the Carbonyl Groups
The carbonyl groups can undergo typical ketone reactions, such as reduction to alcohols or conversion to imines and other derivatives.
Applications in Drug Discovery and Development
The cyclohexane-1,3-dione scaffold is a versatile template for the design of biologically active molecules. Derivatives have shown a wide range of pharmacological activities, including:
-
Anticancer Activity: Many heterocyclic compounds derived from cyclohexane-1,3-diones have demonstrated potent anticancer activity, acting as inhibitors of various kinases such as c-Met and Pim-1.[4][14]
-
Antimicrobial Activity: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]
-
Other Therapeutic Areas: Derivatives have also been investigated for their potential as anti-inflammatory, anticoagulant, and antihistaminic agents.[2]
5-Ethylcyclohexane-1,3-dione serves as a key starting material for the synthesis of libraries of such compounds, where the ethyl group can be a crucial element for optimizing binding to a biological target.
Stability and Handling
As a hydrate, the water content of 5-Ethylcyclohexane-1,3-dione hydrate can be variable and may change depending on the ambient humidity and temperature. For applications requiring the anhydrous form, it may be necessary to dry the compound, for example, by azeotropic distillation with toluene. The stability of the compound should be assessed under the specific conditions of its intended use, particularly in solution, where the keto-enol equilibrium can be influenced by the solvent pH and polarity.[15]
Conclusion
5-Ethylcyclohexane-1,3-dione hydrate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rich reactivity, centered around its keto-enol tautomerism and the nucleophilicity of its enolate, provides access to a wide array of complex molecular architectures. The prevalence of the cyclohexane-1,3-dione scaffold in biologically active compounds underscores the potential of the 5-ethyl derivative as a starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a foundation for its application in research and drug discovery.
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